5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Description
Chemical Structure and Properties
5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (CAS: 1428799-34-1) is a brominated spirocyclic compound featuring a cyclopentane ring fused to a pyrrolo[2,3-b]pyridine scaffold. The bromine atom at the 5'-position enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry. Its molecular formula is C₁₁H₁₀BrN₂O, with a molecular weight of 281.11 g/mol .
Synthesis
The compound is synthesized via a multi-step process:
Reduction of a bromo-chloro precursor: 5'-Bromo-4'-chlorospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is treated with DIBAL (diisobutylaluminum hydride) in dichloromethane, yielding the reduced intermediate (24% yield) .
Suzuki-Miyaura coupling: The brominated spiro compound undergoes cross-coupling with a boronic ester (e.g., 6-amino-2-fluoro-N,N-dimethyl-3-boronic acid benzamide) in the presence of XPhosPdG2 catalyst, yielding a substituted benzamide derivative (64% yield) .
Properties
IUPAC Name |
5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopentane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-7-5-8-9(13-6-7)14-10(15)11(8)3-1-2-4-11/h5-6H,1-4H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHQCWRCFWJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(NC2=O)N=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153662 | |
| Record name | 5′-Bromospiro[cyclopentane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428799-34-1 | |
| Record name | 5′-Bromospiro[cyclopentane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428799-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Bromospiro[cyclopentane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The
Biological Activity
5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, also known by its CAS number 1428799-34-1, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity against cancer cell lines, and potential mechanisms of action.
- Molecular Formula : C₁₁H₁₁BrN₂O
- Molar Mass : 267.12 g/mol
- IUPAC Name : 5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopentane]-2-one
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Studies have shown that spiro compounds like this compound exhibit varying degrees of antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains. Compounds in similar structural classes demonstrated MICs ranging from 4 to 16 µg/mL against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer) and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values significantly lower than doxorubicin, a standard chemotherapeutic agent. For example, certain derivatives showed IC50 values as low as 1.17 µM against HepG2 cells .
The mechanisms underlying the biological activity of this compound are still being elucidated but may involve:
- EGFR Inhibition : Some studies suggest that compounds with similar structures act as inhibitors of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy. The most potent derivatives showed IC50 values in the nanomolar range against EGFR .
Case Studies and Research Findings
A collection of research findings highlights the diverse biological activities associated with spiro compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one with structurally related compounds:
Key Findings
Spirocyclic vs. Linear Scaffolds :
- The spirocyclic structure of 5'-bromo derivatives confers rigidity, enhancing binding affinity to target proteins (e.g., HPK1 inhibitors) compared to linear analogues like 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine .
- Cyclopentane-containing spiro compounds exhibit greater metabolic stability than cyclopropane analogues due to reduced ring strain .
Substituent Effects: Bromine at the 5'-position facilitates Suzuki-Miyaura couplings, as seen in the synthesis of 6-amino-3-(4'-chloro-spiro)benzamide derivatives . Tosyl protection (e.g., in 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde) improves solubility in polar solvents, enabling efficient aldehyde functionalization .
Biological Activity: Spirocyclic brominated pyrrolopyridines demonstrate superior inhibition of hematopoietic progenitor kinase 1 (HPK1) compared to non-spiro derivatives, with IC₅₀ values in the nanomolar range . Ethyl-substituted analogues (e.g., 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine) show enhanced blood-brain barrier penetration, making them candidates for neuropharmacological applications .
Q & A
Q. What are the key synthetic steps for preparing 5'-Bromospiro[...]?
The compound is synthesized via bromination using N-bromosuccinimide (NBS) in DMF, followed by borane-mediated reduction. Critical steps include:
- Bromination : Reaction of spiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one with NBS (1:1 molar ratio) in DMF at RT for 16 hours, yielding 76% product after silica gel chromatography (20–100% ethyl acetate in cyclohexane) .
- Reduction : Treatment with borane (1N in THF) for 32 hours, followed by HCl reflux to yield the dihydro intermediate (42% yield) .
- Purification : Silica gel chromatography with gradients (e.g., 1–10% NH3-methanol in dichloromethane) ensures purity .
Q. How is the compound characterized post-synthesis?
- LCMS/ESI : Used to confirm molecular weight (e.g., m/z 267.0/269.0 [M+H]+ for brominated intermediate) .
- Chromatography : Silica gel columns with solvent gradients (e.g., 0–5% methanol in dichloromethane) remove impurities .
- 1H/13C NMR : Validates spirocyclic structure and substitution patterns .
Q. What handling precautions are required for this compound?
- Storage : Stable at -20°C for 1–2 years; short-term storage at -4°C (1–2 weeks) .
- Safety : Avoid inhalation/contact; use fume hoods and PPE. Neutralize acidic byproducts (e.g., TFA) with saturated NaHCO3 .
Advanced Research Questions
Q. How can low yields in spirocyclic ring formation be addressed?
Low yields (e.g., 5% in DIBAL-mediated reductions) arise from steric hindrance and competing side reactions. Strategies include:
Q. What governs regioselectivity in bromination of pyrrolo-pyridine cores?
Bromination with NBS targets the 5' position due to electron-rich aromatic systems. Computational studies suggest the spirocyclopentane ring directs electrophilic attack via steric and electronic effects .
Q. How do Suzuki-Miyaura couplings functionalize this scaffold?
The bromine substituent enables cross-coupling with boronic acids (e.g., 6-amino-2-fluoro-N,N-dimethyl-3-boronate) under Pd catalysis (XPhosPdG2, K3PO4, 90°C, 16 hours), introducing diverse aryl groups for SAR studies .
Q. How do halogen substituents impact biological activity?
Bromine at 5' enhances kinase inhibition (e.g., HPK1) by increasing hydrophobic interactions. Chlorine at 4' further improves potency (IC50 < 100 nM) compared to non-halogenated analogs .
Q. What mechanisms underlie borane reductions of spirocyclic ketones?
Borane selectively reduces the ketone to a secondary alcohol, which undergoes HCl-mediated dehydration to form the dihydro-pyrrolo-pyridine ring. Stereochemical outcomes depend on reaction conditions (e.g., THF vs. DCM) .
Q. Which analytical methods resolve enantiomers or diastereomers?
Q. How does this compound compare to halogenated analogs (e.g., 6-Bromo-1H-pyrrolo[2,3-b]pyridine)?
- Bioactivity : 5'-Bromo derivatives show superior kinase inhibition vs. 6-bromo isomers due to spatial alignment with ATP-binding pockets .
- Synthetic flexibility : Bromine at 5' allows sequential functionalization (e.g., amination, cross-coupling), unlike 3-bromo analogs .
Methodological Insights
- Reaction Optimization : Use microwave-assisted synthesis (120°C, 3 hours) for rapid deprotection of tert-butyl groups .
- Scale-up Challenges : Zinc-mediated dehalogenation in THF/NH4Cl requires strict temperature control to avoid exothermic side reactions .
- Data Contradictions : Discrepancies in reported yields (e.g., 24–76%) highlight solvent purity and catalyst lot variability as critical factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
